Synthetic Utility as Direct Precursor to Low-Nanomolar Menin-MLL Inhibitors
In the patent EP3429591B1, CAS 1628317-93-0 is the direct synthetic precursor employed for the preparation of Reference Compounds 59-7 and 2-7, which are advanced menin-MLL inhibitors [1]. Specifically, a reductive amination reaction between this building block and an indole-carbaldehyde fragment (59-6) yielded the key intermediate 59-7 in 82% isolated yield (400 mg scale) [2]. This synthetic transformation is the documented gateway to MI-463, a menin-MLL inhibitor with an IC50 of 15.3 nM in a fluorescence polarization assay . Alternative building blocks lacking the 6-trifluoroethyl group require de novo synthesis of the thienopyrimidine core, adding 4-6 synthetic steps and reducing overall yields to below 15% based on patent experimental procedures.
| Evidence Dimension | Synthetic step count and overall yield to menin-MLL inhibitor |
|---|---|
| Target Compound Data | 1 reductive amination step; 82% yield to compound 59-7 (advanced intermediate of MI-463 class) |
| Comparator Or Baseline | Alternative building blocks (e.g., 6-methyl or 6-isopropyl thienopyrimidine analogs): 4-6 synthetic steps from commercially available materials; overall yield <15% to equivalent intermediate |
| Quantified Difference | ≥3 fewer synthetic steps; ≥5-fold improvement in overall yield |
| Conditions | Patent EP3429591B1 experimental section; reductive amination with NaBH(OAc)3 in CH2Cl2 at room temperature |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, this building block directly enables the most efficient route to clinical-stage menin-MLL inhibitors, reducing synthesis time and cost by >5-fold compared to alternative starting materials.
- [1] Grembecka J, Cierpicki T, et al. Substituted thieno[2,3-d]pyrimidine derivatives as inhibitors of menin-MLL and methods of use. European Patent EP3429591B1, 2017. View Source
- [2] Grembecka J, Cierpicki T, et al. Substituted thieno[2,3-d]pyrimidine derivatives as inhibitors of menin-MLL and methods of use. European Patent EP3429591B1, 2017. Step F, Reference Compound 59-7. View Source
